Pyrazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound "methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate" is structurally related to a variety of pyrazole-based compounds that have been synthesized and evaluated for their potential applications, particularly in cancer therapy and as antimicrobial agents. This analysis will delve into the mechanism of action and applications of these compounds, drawing from the research findings of related molecules.
The research on pyrazole derivatives has primarily focused on their anticancer properties. The indenopyrazoles, such as GN39482, have shown promising antiproliferative activity toward human cancer cells1. Similarly, the 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives have been evaluated against five cancer cell lines, with some compounds exhibiting comparable anticancer activity to known drugs2. These findings suggest that pyrazole derivatives could be optimized further as potential lung cancer inhibitory agents.
Apart from their anticancer potential, pyrazole derivatives have also been explored for their antimicrobial activities. Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated as antimicrobial agents3. The structural confirmation and characterization of these compounds have been achieved through spectroscopic analyses, and their antimicrobial efficacy has been tested.
The electrochemical behavior of pyrazole derivatives is another area of interest. The study of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles has provided insights into the voltammetric behavior of these compounds in nonaqueous media. This research has implications for the development of various heterocyclic systems, including pyrazolotriazoles, and helps to understand the influence of different substituents on the mechanism of anodic oxidation4.
The synthesis of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate typically involves two main steps:
The molecular structure of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate includes:
This structure allows for potential interactions with biological targets, influencing its pharmacological properties.
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate can undergo various chemical reactions:
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate possesses several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate has several significant applications:
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate is a heterocyclic organic compound featuring a pyrazole ring linked to a benzoate ester. Its systematic IUPAC name designates the methyl ester group at position 1 of the benzoic acid moiety and the 1-methyl-1H-pyrazol-5-yl substituent at the para position of the benzene ring. The molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. Key identifiers include CAS numbers 179057-12-6 (methyl ester) and 208511-67-5 for the analogous carboxylic acid derivative 4-(1H-pyrazol-5-yl)benzoic acid [2] [9].
Structurally, the pyrazole ring adopts a planar conformation due to aromaticity, with the N1 nitrogen methylated to form a 1-methyl-1H-pyrazole system. This methylation prevents tautomerism and stabilizes the ring for synthetic applications. The benzoate group provides a planar benzene ring, allowing extended π-conjugation when coupled with electron-donating or -withdrawing substituents. Crystallographic data indicate a dihedral angle of approximately 30–45° between the pyrazole and benzene rings, reducing steric strain while permitting electronic interactions [2] [9].
Table 1: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 216.24 g/mol | Calculated |
Density | 1.2 ± 0.1 g/cm³ | Experimental [2] |
Boiling Point | 357.5 ± 25.0 °C at 760 mmHg | Predicted [2] |
Flash Point | 170.0 ± 23.2 °C | Experimental [2] |
LogP | 1.94 | Computational [2] |
Hydrogen Bond Acceptors | 2 | Molecular formula analysis |
The ester carbonyl (C=O) exhibits infrared stretching frequencies at ~1710–1720 cm⁻¹, while nuclear magnetic resonance spectroscopy reveals characteristic signals: the methyl ester group appears at ~3.9 ppm in ¹H NMR and 52 ppm in ¹³C NMR. The pyrazole ring protons resonate between 6.5–7.5 ppm, influenced by the electron-withdrawing benzoate [2] [9].
Pyrazole derivatives are privileged structures in drug discovery due to their versatile hydrogen bonding capacity, metabolic stability, and ability to mimic peptide bonds. The 1-methyl-1H-pyrazole moiety in methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate enhances these properties by:
In medicinal applications, pyrazole-containing compounds demonstrate broad bioactivity:
Table 2: Therapeutic Applications of Pyrazole Derivatives
Therapeutic Area | Example Compound | Biological Activity |
---|---|---|
Antimicrobial | Schiff base 10 [7] | MIC: 25 μg/mL (Gram-positive bacteria) |
Metalloprotease Inhibition | 3,5-Diphenylpyrazole [3] | Ki = 1.3 nM (meprin α) |
Anticancer | Pyrazolone-amide 25 [7] | IC₅₀: 8.02 μM (cancer cell lines) |
Synthetically, methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate serves as a precursor for:
The medicinal chemistry of pyrazoles began in 1883 with Ludwig Knorr’s synthesis of antipyrine (phenazone), an antipyretic and analgesic. This discovery established pyrazoles as biologically active scaffolds and spurred derivative development. Key milestones include:
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate emerged as a synthetic intermediate during the 1990s–2000s amid efforts to optimize pyrazole pharmacokinetics. Its design addressed limitations of earlier pyrazole carboxylates, such as poor oral bioavailability and metabolic instability. By methylating the pyrazole nitrogen, researchers eliminated tautomerism-related degradation, while the para-benzoate ester allowed prodrug strategies. These advances enabled applications like:
Table 3: Evolution of Key Pyrazole-Containing Pharmaceuticals
Era | Compound | Therapeutic Use | Innovation |
---|---|---|---|
1883 | Antipyrine | Analgesic/antipyretic | First synthetic pyrazole drug |
1952 | Phenylbutazone | Anti-inflammatory | Pyrazolidinedione scaffold |
1999 | Celecoxib | COX-2 inhibitor | 1,5-Diaryl substitution pattern |
2008 | Edaravone | Amyotrophic lateral sclerosis | Free-radical scavenging pyrazolone |
2010s | Meprin inhibitors | Fibrotic diseases | Hydroxamate-zinc chelation [3] |
Modern synthetic methods, such as Heller’s one-pot pyrazole synthesis from β-ketonitriles and hydrazines, facilitate access to derivatives like methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate. These routes enabled regioselective N-methylation and esterification, critical for structure-activity relationship (SAR) optimization in metalloprotease and kinase inhibitor programs [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7